molecular formula C6H9N3O2 B8746683 N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide CAS No. 122589-40-6

N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide

Cat. No.: B8746683
CAS No.: 122589-40-6
M. Wt: 155.15 g/mol
InChI Key: SBGVMZDALRWZPU-UHFFFAOYSA-N
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Description

N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide typically involves the reaction of 2-hydroxyethylhydrazine with formic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-hydroxyethylhydrazine and formic acid.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) and may require a catalyst to enhance the reaction rate.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Hydroxyethyl)-1H-pyrazol-5-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The formamide group

Properties

CAS No.

122589-40-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

N-[2-(2-hydroxyethyl)pyrazol-3-yl]formamide

InChI

InChI=1S/C6H9N3O2/c10-4-3-9-6(7-5-11)1-2-8-9/h1-2,5,10H,3-4H2,(H,7,11)

InChI Key

SBGVMZDALRWZPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCO)NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of acetic anhydride (44.5 ml) and formic acid (22.3 ml) was stirred at ambient temperature for an hour. To this mixture was added 1-(2-hydroxyethyl)-5-aminopyrazole (30 g) at 0°-10° C., and the mixture was stirred under ice-cooling for 30 minutes. The mixture was poured into ice-cold water, adjusted to pH 10.5 with 40% aqueous potassium carbonate, and stirred under ice-cooling for 30 minutes. The mixture was extracted with a mixture of tetrahydrofuran and ethyl acetate 6 times. The organic layer was dried over magnesium sulfate and evaporated in vacuo to give 1-(2-hydroxyethyl)-5-formamidopyrazole (30.8 g).
Quantity
44.5 mL
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reactant
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22.3 mL
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solvent
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30 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of acetic anhydride (44.5 ml) and formic acid (22.3 ml) was stirred at room temperature for an hour. To this mixture was added 5-amino-1-(2-hydroxyethyl)pyrazole (30 g) at 0°-10° C., and the mixture was stirred under ice-cooling for 30 minutes. The mixture was poured into ice-cooled water, adjusted to pH 10.5 with 40% potassium carbonate solution, and stirred under ice-cooling for 30 minutes. The mixture was extracted with a mixture of tetrahydrofuran and ethyl acetate 6 times. The organic layer was dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-hydroxyethyl)pyrazole (30.8 g).
Quantity
44.5 mL
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reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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